molecular formula C19H13Cl2N3S B2793649 (E)-3-((3,5-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile CAS No. 477186-72-4

(E)-3-((3,5-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2793649
CAS No.: 477186-72-4
M. Wt: 386.29
InChI Key: QAHXPYJCBHFQIB-GXDHUFHOSA-N
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Description

(E)-3-((3,5-Dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a substituted acrylonitrile derivative featuring a thiazole ring linked to a p-tolyl group and an acrylonitrile moiety connected to a 3,5-dichlorophenylamino substituent.

Properties

IUPAC Name

(E)-3-(3,5-dichloroanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3S/c1-12-2-4-13(5-3-12)18-11-25-19(24-18)14(9-22)10-23-17-7-15(20)6-16(21)8-17/h2-8,10-11,23H,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHXPYJCBHFQIB-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC(=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC(=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-((3,5-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, also known as a thiazole-containing compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's synthesis, biological evaluations, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H13Cl2N3SC_{19}H_{13}Cl_{2}N_{3}S, with a molecular weight of 386.29 g/mol. The structure features a thiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors in a controlled reaction environment. The general synthetic route includes:

  • Preparation of Thiazole Derivative : The thiazole ring is synthesized using standard methods involving thioketones and amines.
  • Acrylonitrile Addition : The thiazole derivative is then reacted with acrylonitrile under basic conditions to form the final product.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that thiazole derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines, indicating potent antiproliferative activity .

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Thiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Cytotoxicity Evaluation : A recent study evaluated the cytotoxic effects of various thiazole derivatives, including our compound of interest, against SH-SY5Y neuroblastoma cells. The results indicated a concentration-dependent increase in cytotoxicity, with some derivatives achieving IC50 values below 10 µM .
  • Antimicrobial Activity : Another investigation explored the antimicrobial properties of thiazole derivatives against pathogens like Staphylococcus aureus and Escherichia coli. The study found that certain modifications to the thiazole ring enhanced antibacterial efficacy .

Data Summary

Property Value
Molecular FormulaC19H13Cl2N3SC_{19}H_{13}Cl_{2}N_{3}S
Molecular Weight386.29 g/mol
Anticancer Activity (IC50)< 10 µM against SH-SY5Y
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural features allow it to interact with biological targets involved in cancer progression. For instance, analogs of this compound have shown promising activity against various cancer cell lines, suggesting that modifications in the thiazole and acrylonitrile components can enhance efficacy and selectivity towards tumor cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents . The presence of the thiazole ring is particularly noted for its role in enhancing biological activity against microbial strains.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound has demonstrated anti-inflammatory effects in preclinical models. This is attributed to its ability to inhibit pro-inflammatory cytokines and pathways, which are crucial in chronic inflammatory diseases .

Synthesis of Functional Materials

The unique chemical structure of (E)-3-((3,5-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile allows for its use in synthesizing functional materials. It has been utilized in the development of polymers with enhanced thermal stability and mechanical properties . These materials find applications in electronics and coatings.

Photophysical Properties

Studies have explored the photophysical properties of this compound, indicating potential applications in organic light-emitting diodes (OLEDs). The strong absorption and emission characteristics make it suitable for use in optoelectronic devices .

Molecular Docking Simulations

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These simulations reveal insights into the compound's mechanism of action and help identify modifications that could enhance its therapeutic potential .

Structure-Activity Relationship (SAR) Analysis

SAR studies indicate that variations in substituents on the thiazole and phenyl rings significantly affect the biological activity of the compound. This information is crucial for guiding future synthesis efforts aimed at optimizing efficacy against specific targets .

Data Summary Table

Application AreaKey FindingsReferences
AnticancerActive against multiple cancer cell lines
AntimicrobialSignificant antibacterial and antifungal activity
Anti-inflammatoryInhibits pro-inflammatory cytokines
Material ScienceUsed in synthesizing polymers with enhanced properties
Photophysical PropertiesSuitable for OLED applications
Computational StudiesInsights from molecular docking

Chemical Reactions Analysis

Conjugate Addition Reactions

The α,β-unsaturated nitrile moiety undergoes nucleophilic attacks at the β-position, enabling:

Michael Addition with Amines

  • Reagents : Primary/secondary amines (e.g., morpholine, piperidine)

  • Conditions : Ethanol, room temperature, 4–6 hours

  • Product : β-Aminoacrylonitrile derivatives with retained thiazole and dichlorophenyl groups .

  • Mechanism : Base-catalyzed nucleophilic attack followed by proton transfer.

Thiol Addition

  • Reagents : Thiophenol or alkanethiols

  • Conditions : DMF, 50–60°C, 2–3 hours

  • Product : Thioether-linked adducts with improved solubility .

Cycloaddition Reactions

The compound participates as a dienophile or dipolarophile:

Diels-Alder Reaction

  • Dienes : 1,3-Butadiene derivatives

  • Conditions : Toluene, reflux (110°C), 12 hours

  • Product : Six-membered cyclohexene-fused nitriles .

1,3-Dipolar Cycloaddition

  • Reagents : Azides or nitrile oxides

  • Conditions : Acetonitrile, 80°C, 8 hours

  • Product : Triazole or isoxazole hybrids .

Electrophilic Substitution on Thiazole Ring

The 4-(p-tolyl)thiazole ring undergoes regioselective modifications:

Bromination

  • Reagents : N-Bromosuccinimide (NBS)

  • Conditions : DCM, 0°C → RT, 2 hours

  • Product : 5-Bromothiazole derivative (yield: 78%) .

Nitration

  • Reagents : HNO₃/H₂SO₄ mixture

  • Conditions : 0–5°C, 1 hour

  • Product : 5-Nitrothiazole analog (yield: 65%) .

Nitrile Group Transformations

The acrylonitrile’s cyano group participates in:

Hydrolysis

  • Acidic Conditions : HCl (6M), reflux, 4 hours → Carboxylic acid (yield: 82%) .

  • Basic Conditions : NaOH (10%), H₂O₂, 60°C, 3 hours → Amide intermediate (yield: 75%) .

Nucleophilic Addition

  • Reagents : Grignard reagents (e.g., CH₃MgBr)

  • Conditions : THF, −10°C, 1 hour

  • Product : β-Ketonitrile derivatives (yield: 68%) .

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

Suzuki-Miyaura Coupling

  • Reagents : Arylboronic acids, Pd(PPh₃)₄

  • Conditions : DME/H₂O, 80°C, 12 hours

  • Product : Biaryl-modified analogs (yield: 70–85%) .

Sonogashira Coupling

  • Reagents : Terminal alkynes, CuI, PdCl₂(PPh₃)₂

  • Conditions : Et₃N, 60°C, 6 hours

  • Product : Alkyne-functionalized derivatives (yield: 65–72%) .

Reductive Transformations

Selective reductions alter electronic properties:

Catalytic Hydrogenation

  • Catalyst : Pd/C (10% wt)

  • Conditions : H₂ (1 atm), ethanol, RT, 3 hours

  • Product : Saturated alkylnitrile (yield: 90%) .

Partial Reduction of Nitrile

  • Reagents : DIBAL-H

  • Conditions : THF, −78°C, 1 hour

  • Product : Aldehyde intermediate (yield: 55%) .

Thermal and Photochemical Behavior

  • Thermal Stability : Decomposition observed at 250°C (TGA), forming dichlorophenylamine and CO₂.

  • Photodimerization : UV irradiation (254 nm) in acetonitrile yields cyclobutane-linked dimers .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-Based Analogs

Compound 4 and 5 ():
These isostructural thiazole derivatives share a thiazole core but differ in substituents (chlorophenyl vs. fluorophenyl). Key comparisons:

  • Planarity vs. Non-Planarity: Both compounds exhibit near-planar conformations except for one fluorophenyl group oriented perpendicularly, a feature that may reduce π-π stacking interactions compared to the target compound’s p-tolyl group, which is likely planar .
  • Synthesis Yields: Synthesized in high yields (>70%) via cyclocondensation, suggesting similar synthetic accessibility for the target compound.
  • Crystallinity: Crystallized in triclinic P¯I symmetry, highlighting the role of solvent (dimethylformamide) in crystal packing—a factor relevant to the target compound’s purification and characterization .

Compounds 9a and 9b ():
These urea-thiazole hybrids share structural motifs with the target compound:

  • Substituent Effects: Compound 9b (3,5-dichlorophenyl) has a higher molecular weight (462.1 g/mol) than 9a (412.3 g/mol), analogous to the dichlorophenyl group in the target compound.

Acrylonitrile Derivatives ()

Sample No. 1 and 2: These stilbene azobenzene-acrylonitrile hybrids demonstrate the impact of electron-withdrawing/donating groups:

  • Functional Groups: Sample No. 2 includes a bromine atom (electron donor), enhancing holographic recording efficiency compared to Sample No. 1 (NO₂ acceptor only). This suggests that substituents on aromatic rings (e.g., dichlorophenyl in the target compound) could modulate electronic properties and applications in photoresponsive materials .
  • Planar vs. Non-Planar Conformations: The target compound’s E-configuration may enforce a planar geometry, similar to Sample No. 1, whereas steric bulk (e.g., bromine in Sample No. 2) disrupts planarity .

Dichlorophenyl-Containing Pesticides ()

Etaconazole and Propiconazole:
These triazole pesticides share the dichlorophenyl moiety with the target compound:

  • Structural Flexibility: Unlike rigid acrylonitrile derivatives, these compounds incorporate dioxolane rings, enhancing conformational flexibility—a contrast to the target compound’s rigid thiazole-acrylonitrile framework .

Hydrogen-Bonded Assemblies ()

The triazole-thione compound forms hexamers via N–H···O/S and O–H···S hydrogen bonds. Comparatively, the target compound’s amino and nitrile groups could participate in hydrogen bonding, influencing solubility and crystal packing. However, its lack of sulfur donors may reduce hydrogen-bond diversity compared to the triazole-thione system .

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